molecular formula C16H10FN5O2 B12221187 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12221187
M. Wt: 323.28 g/mol
InChI Key: HQOOACQNAQKFSS-UHFFFAOYSA-N
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Description

This compound features an isoindole-1,3-dione core linked via a methyl group to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The isoindole-dione group is a planar, electron-deficient aromatic system, while the tetrazole ring contributes to hydrogen-bonding capabilities and metabolic stability. The 4-fluorophenyl substituent enhances lipophilicity and may influence electronic interactions in biological systems.

Properties

Molecular Formula

C16H10FN5O2

Molecular Weight

323.28 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H10FN5O2/c17-10-5-7-11(8-6-10)22-14(18-19-20-22)9-21-15(23)12-3-1-2-4-13(12)16(21)24/h1-8H,9H2

InChI Key

HQOOACQNAQKFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide under suitable conditions to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring.

    Formation of the Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the isoindoline-1,3-dione core using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoindoline-1,3-dione core, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

2-[2-(1H-Tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (3G3)
  • Structural Difference : The ethyl linker (vs. methyl in the target compound) increases molecular flexibility and may reduce steric hindrance.
  • Impact : Longer linkers can alter binding affinities in receptor interactions. The ethyl analog (C₁₁H₉N₅O₂) has a molecular weight of 259.23 g/mol, whereas the methyl-linked target compound (C₁₅H₁₀FN₅O₂) is heavier (311.28 g/mol) due to the fluorophenyl group .
3-[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]-1H-indole
  • Structural Difference : Replaces isoindole-dione with an indole ring.
  • Impact : Indole’s electron-rich nature contrasts with the electron-deficient isoindole-dione, affecting π-π stacking and redox properties. The indole derivative (C₁₅H₁₀FN₅) has a molecular weight of 279.27 g/mol .

Functional Group Variations

Urea-Tetrazole Derivatives ()
  • Example : 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea
  • Key Differences: Urea moiety replaces isoindole-dione, introducing hydrogen-bond donors/acceptors.
  • Properties : Melting points range from 166–170°C to 268–270°C, indicating higher thermal stability compared to isoindole-dione derivatives. These compounds exhibit hypoglycemic activity, suggesting divergent biological applications .
Sulfonylated Tetrazoles ()
  • Example : 4-(((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile
  • Key Differences : Sulfonyl group enhances electrophilicity and acidity.
  • Synthesis : Iron-catalyzed multicomponent reaction yields 61% product with distinct ¹H NMR shifts (e.g., δ 5.13 ppm for methylene protons) .

Fluorophenyl-Substituted Analogs ()

  • Examples : Compounds 4 and 5 with thiazole-triazole cores.
  • Structural Insight: Fluorophenyl groups induce planarity in one molecule while adopting perpendicular orientations in another, affecting crystal packing and solubility. These isostructural compounds (triclinic, P̄1 symmetry) highlight the role of fluorination in modulating solid-state properties .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₅H₁₀FN₅O₂ 311.28 Not reported Isoindole-dione, Tetrazole
2-[2-(1H-Tetrazol-5-yl)ethyl]-1H-isoindole-dione C₁₁H₉N₅O₂ 259.23 Not reported Isoindole-dione, Tetrazole
1-(2-(Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea C₁₄H₁₁FN₆O 298.28 166–170 Urea, Tetrazole
3-[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]-1H-indole C₁₅H₁₀FN₅ 279.27 Not reported Indole, Tetrazole

Biological Activity

The compound 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione has emerged as a significant subject of research due to its potential biological activities. This compound features a unique molecular structure comprising a tetrazole ring, a fluorophenyl group, and an isoindole moiety, contributing to its diverse biological properties.

Chemical Structure

The IUPAC name of the compound is:
{ 1 4 fluorophenyl 1H tetrazol 5 yl methyl}1H isoindole 1 3 2H dione\text{2 }\{\text{ 1 4 fluorophenyl 1H tetrazol 5 yl }\text{methyl}\}-\text{1H isoindole 1 3 2H dione}

Molecular Formula

  • C : 15
  • H : 10
  • F : 1
  • N : 5
  • O : 3
  • S : 1

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail the findings from various studies.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain. The compound demonstrated a higher affinity for COX-2 compared to COX-1, suggesting its potential as a safer anti-inflammatory agent with fewer side effects than traditional NSAIDs like meloxicam .

Anticancer Properties

The anticancer activity of the compound has been explored in various cancer cell lines. Notably, it was found to induce apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting the Notch-AKT signaling pathway. In vitro studies reported IC50 values indicating potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with values as low as 0.67 µmol/L after 48 hours of treatment .

Cancer Cell LineIC50 (24h)IC50 (48h)
MCF-72.96 µmol/L1.06 µmol/L
MDA-MB-2310.80 µmol/L0.67 µmol/L
SK-BR-31.21 µmol/L0.79 µmol/L

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments. Its structural characteristics allow it to interact with various microbial targets, although specific mechanisms remain under investigation.

The biological activity of 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways by binding to their active sites.
  • Signal Transduction Modulation : It affects various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: COX Inhibition

In a comparative study involving several derivatives of isoindole compounds, 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione showed significant inhibition of COX enzymes compared to other tested compounds. The study utilized both in vitro assays and computational modeling to predict binding affinities and mechanisms of action .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that the compound significantly reduced cell viability in triple-negative breast cancer models. The study employed flow cytometry and Western blot analysis to elucidate the apoptotic pathways activated by the treatment, confirming increased levels of reactive oxygen species (ROS) as a mechanism for inducing apoptosis .

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